2-[(6-Ethylpyrimidin-4-yl)amino]ethan-1-ol
Overview
Description
2-[(6-Ethylpyrimidin-4-yl)amino]ethan-1-ol is a chemical compound that belongs to the class of pyrimidine derivatives. This compound has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Ethylpyrimidin-4-yl)amino]ethan-1-ol typically involves the reaction of 6-ethylpyrimidin-4-amine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a temperature of around 60-80°C and stirred for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Ethylpyrimidin-4-yl)amino]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles to form substituted products
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether under inert atmosphere.
Substitution: Halides, nucleophiles; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile at varying temperatures depending on the reactivity of the nucleophile
Major Products Formed
Oxidation: Corresponding oxides and hydroxylated derivatives.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted products with new functional groups replacing the original ones
Scientific Research Applications
2-[(6-Ethylpyrimidin-4-yl)amino]ethan-1-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives and other heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-[(6-Ethylpyrimidin-4-yl)amino]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The compound binds to these targets and modulates their activity, leading to various biochemical and physiological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-[(6-Ethylpyrimidin-4-yl)amino]ethan-1-ol can be compared with other similar compounds, such as:
2-Amino-6-ethylpyrimidin-4-ol: Similar in structure but lacks the ethan-1-ol moiety, which may result in different chemical and biological properties.
2-[(5,6-Diphenylfuro[2,3-d]pyrimidin-4-yl)amino]ethan-1-ol: Contains additional phenyl groups, which may enhance its interactions with certain molecular targets.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
2-[(6-ethylpyrimidin-4-yl)amino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-2-7-5-8(9-3-4-12)11-6-10-7/h5-6,12H,2-4H2,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOMDWPONYAHBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=N1)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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